3-(3-アミノフェニル)-N,N-ジメチルプロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

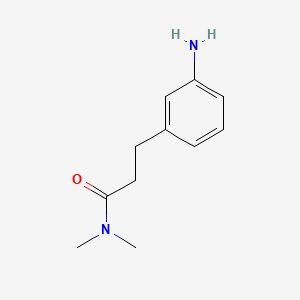

3-(3-aminophenyl)-N,N-dimethylpropanamide is an organic compound with a molecular structure that includes an aminophenyl group attached to a dimethylpropanamide moiety

科学的研究の応用

3-(3-aminophenyl)-N,N-dimethylpropanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

Target of Action

The primary target of 3-(3-aminophenyl)-N,N-dimethylpropanamide is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers .

Mode of Action

3-(3-aminophenyl)-N,N-dimethylpropanamide, as part of the STRO-002 compound, binds to FolRα with high affinity . Upon binding, it is internalized rapidly into target positive cells . The compound is linked to a cytotoxic 3-aminophenyl hemiasterlin payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This results in the release of the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209), which has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Pharmacokinetics

STRO-002, which contains 3-(3-aminophenyl)-N,N-dimethylpropanamide, is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has favorable pharmacokinetic characteristics, which can contribute to its bioavailability and efficacy.

Result of Action

The action of 3-(3-aminophenyl)-N,N-dimethylpropanamide results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . A single dose of STRO-002, which contains the compound, induced this effect . Furthermore, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .

Action Environment

The action environment of 3-(3-aminophenyl)-N,N-dimethylpropanamide is primarily the tumor microenvironment, where the compound is released and exerts its cytotoxic effects . The compound’s action, efficacy, and stability can be influenced by various factors in this environment, such as the presence of other drugs (eg, carboplatin or Avastin), the expression level of FolRα, and the characteristics of the tumor cells themselves.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N,N-dimethylpropanamide typically involves the reaction of 3-aminophenylacetic acid with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-(3-aminophenyl)-N,N-dimethylpropanamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(3-aminophenyl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

類似化合物との比較

Similar Compounds

3-aminophenylboronic acid: Used in sensing applications and as a building block in organic synthesis.

N,N-dimethylpropanamide: A simpler amide used in various chemical reactions.

3-aminophenylacetic acid: A precursor in the synthesis of more complex compounds.

Uniqueness

3-(3-aminophenyl)-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.

生物活性

3-(3-aminophenyl)-N,N-dimethylpropanamide, often abbreviated as 3-(3-AP)-NDMP, is a compound that has garnered interest for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the compound's structure, biological interactions, and potential applications based on available research findings.

Chemical Structure

The chemical structure of 3-(3-AP)-NDMP includes:

- An amide functional group (-C(O)-N-)

- An aromatic ring with an amino group (-NH2) positioned at the meta position

- Two methyl groups (CH3) attached to the nitrogen atom of the amide group

This unique arrangement contributes to its biological properties and interactions with various proteins.

Interaction with Cereblon

One of the most notable biological activities of 3-(3-AP)-NDMP is its function as a ligand for Cereblon , a protein involved in multiple cellular processes, including protein degradation via the ubiquitin-proteasome system. The interaction between 3-(3-AP)-NDMP and Cereblon suggests potential applications in targeted therapies, particularly in cancer treatment and other diseases where the ubiquitin-proteasome pathway plays a critical role. This binding is facilitated by the terminal amine group of the compound, which allows for effective conjugation with various linkers used in drug delivery systems.

Potential Therapeutic Applications

Compounds structurally similar to 3-(3-AP)-NDMP have shown promise in various therapeutic areas:

- Antidepressants : Similar compounds have been investigated for their effects on mood disorders.

- Aromatase Inhibitors : There is potential for applications in hormone-related conditions due to structural similarities with known aromatase inhibitors.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(3-AP)-NDMP, a comparison with related compounds is presented below:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-(4-aminophenyl)-N,N-dimethylpropanamide | 0.89 | Contains a para-substituted amino group |

| N,N-Dibutyl-3-phenylpropanamide | 0.87 | Exhibits different alkyl substituents |

| 4-(4-Aminophenyl)-1-methylpiperidine-2,6-dione | 0.86 | A piperidine derivative with distinct properties |

| 3-(2-aminophenyl)-N,N-dimethylpropanamide | 0.87 | Contains an ortho-substituted amino group |

This table illustrates that while there are compounds with similar functional groups and structures, the specific arrangement of substituents in 3-(3-aminophenyl)-N,N-dimethylpropanamide contributes to its unique reactivity and potential biological activity.

特性

IUPAC Name |

3-(3-aminophenyl)-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPTRNSTPXVDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC(=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。